1-isobutyl-2-((2-isopropyl-5-methylphenoxy)methyl)-1H-benzo[d]imidazole
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Overview
Description
1-isobutyl-2-((2-isopropyl-5-methylphenoxy)methyl)-1H-benzo[d]imidazole is a synthetic organic compound belonging to the benzimidazole class. Benzimidazoles are known for their diverse biological activities and are often used in pharmaceuticals, agrochemicals, and materials science. This particular compound features a benzimidazole core substituted with isobutyl and phenoxy groups, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-isobutyl-2-((2-isopropyl-5-methylphenoxy)methyl)-1H-benzo[d]imidazole typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.
Substitution Reactions:
Ether Formation: The phenoxy group is introduced through nucleophilic substitution reactions, where the benzimidazole derivative reacts with 2-isopropyl-5-methylphenol in the presence of a suitable base and solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
1-isobutyl-2-((2-isopropyl-5-methylphenoxy)methyl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of benzimidazole N-oxides.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can reduce any nitro or carbonyl groups present in the molecule.
Substitution: Halogenation or nitration can introduce additional functional groups onto the aromatic rings, using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Bromine in the presence of a Lewis acid like iron(III) bromide for halogenation.
Major Products
Oxidation: Benzimidazole N-oxides.
Reduction: Reduced benzimidazole derivatives.
Substitution: Halogenated or nitrated benzimidazole compounds.
Scientific Research Applications
Chemistry: As a building block for more complex molecules in organic synthesis.
Biology: Potential use as a probe in biochemical assays due to its structural features.
Medicine: Investigation as a candidate for drug development, particularly for its potential antimicrobial, antifungal, or anticancer properties.
Industry: Use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-isobutyl-2-((2-isopropyl-5-methylphenoxy)methyl)-1H-benzo[d]imidazole would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The benzimidazole core is known to bind to various biological targets, potentially disrupting cellular processes or signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1-isobutyl-2-((2-isopropylphenoxy)methyl)-1H-benzo[d]imidazole: Lacks the methyl group on the phenoxy ring.
1-isobutyl-2-((2-methylphenoxy)methyl)-1H-benzo[d]imidazole: Lacks the isopropyl group on the phenoxy ring.
1-isobutyl-2-((2-isopropyl-5-methylphenoxy)methyl)-1H-benzimidazole derivatives: Various derivatives with different substituents on the benzimidazole or phenoxy rings.
Uniqueness
The unique combination of isobutyl and phenoxy groups in 1-isobutyl-2-((2-isopropyl-5-methylphenoxy)methyl)-1H-benzo[d]imidazole may confer distinct chemical and biological properties, such as enhanced binding affinity to specific targets or improved pharmacokinetic profiles compared to similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with related compounds
Properties
IUPAC Name |
2-[(5-methyl-2-propan-2-ylphenoxy)methyl]-1-(2-methylpropyl)benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O/c1-15(2)13-24-20-9-7-6-8-19(20)23-22(24)14-25-21-12-17(5)10-11-18(21)16(3)4/h6-12,15-16H,13-14H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSPMXVURHBDYLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC2=NC3=CC=CC=C3N2CC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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